2-Chloro-1-(2,6-dimethylphenyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

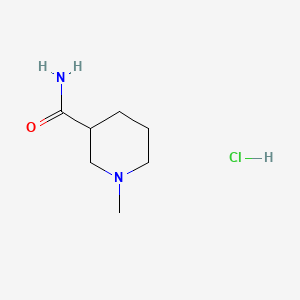

2-Chloro-1-(2,6-dimethylphenyl)ethanone is a chemical compound with the molecular formula C10H11ClO . It has a molar mass of 182.65 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 2-Chloro-1-(2,6-dimethylphenyl)ethanone consists of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The InChI key for this compound is JVDITFWYVNXMQP-UHFFFAOYSA-N .科学的研究の応用

Synthesis of Heterocyclic Compounds

A study demonstrated the effectiveness of using 1-(2,4-dihydroxyphenyl)ethanone in condensation reactions with N,N-dimethylformamide dimethyl acetal, leading to the synthesis of isoflavones. Further reactions produced various heterocyclic compounds including 4,5-diarylisoxazole, 4,5-diarylpyrazoles, and 2-aminopyrimidine derivatives in good yields, showcasing the versatility of 2-Chloro-1-(2,6-dimethylphenyl)ethanone derivatives in synthesizing complex heterocyclic structures (Moskvina, Shilin, & Khilya, 2015).

Chiral Palladacycle Development

Research on the synthesis of novel chiral palladacycles from 1-(2,5-dichlorophenyl)ethanone derivatives revealed a three-step synthetic route resulting in racemic dimeric complexes. These complexes were efficiently resolved and used to promote asymmetric hydrophosphination reactions, demonstrating the compound's potential in catalysis and asymmetric synthesis (Yap et al., 2014).

Crystal Structure Elucidation

The crystal structure of (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime, synthesized from dehydroabietic acid, provided insights into the conformations of cyclohexane rings within the compound, highlighting the role of 2-Chloro-1-(2,6-dimethylphenyl)ethanone derivatives in advanced structural chemistry studies (Zheng, Cui, & Rao, 2014).

Photoprotection Group Development

Investigations into 2,5-dimethylphenacyl esters, related to 2-Chloro-1-(2,6-dimethylphenyl)ethanone, explored their application as photoremovable protecting groups for carboxylic acids. The study detailed the photolysis process and identified conditions for efficient photorelease, contributing to the field of photochemistry and the development of 'caged compounds' (Zabadal, Pelliccioli, Klán, & Wirz, 2001).

Biotransformation for Chiral Synthesis

A novel bacterial strain capable of transforming 2-chloro-1-(2,4-dichlorophenyl) ethanone to a chiral intermediate with high stereoselectivity was isolated, highlighting the biocatalytic potential of microorganisms in producing chiral intermediates for pharmaceutical synthesis. This study exemplifies the application of 2-Chloro-1-(2,6-dimethylphenyl)ethanone derivatives in biotransformation and enantioselective synthesis (Miao, Liu, He, & Wang, 2019).

Safety and Hazards

特性

IUPAC Name |

2-chloro-1-(2,6-dimethylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-7-4-3-5-8(2)10(7)9(12)6-11/h3-5H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUHXEAFPRPWHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50664111 |

Source

|

| Record name | 2-Chloro-1-(2,6-dimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50664111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113337-36-3 |

Source

|

| Record name | 2-Chloro-1-(2,6-dimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50664111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamic Acid 1,1-Dimethylethyl Ester](/img/no-structure.png)

![methyl N-[(1R,4Z,8S,12S,13E)-1,8,12-trihydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate](/img/structure/B570794.png)

![Manganate(1-), [4-[(2,5-dichloro-4-sulfophenyl)azo-kappaN1]-4,5-dihydro-5-(oxo-kappaO)-1-phenyl-1H-pyrazole-3-carboxylato(3-)]-, hydrogen](/img/structure/B570797.png)

![N-[(1R)-1-phenylethyl]methanesulfonamide](/img/structure/B570802.png)

![Imidazo[1,2-a]pyridine-3-acetamide,a-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)-](/img/structure/B570804.png)